2-Bromoimidazo[2,1-b][1,3,4]thiadiazole 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 1137142-58-5
VCID: VC3351971
InChI: InChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H
SMILES: C1=CN2C(=N1)SC(=N2)Br
Molecular Formula: C4H2BrN3S
Molecular Weight: 204.05 g/mol

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole

CAS No.: 1137142-58-5

Cat. No.: VC3351971

Molecular Formula: C4H2BrN3S

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole - 1137142-58-5

Specification

CAS No. 1137142-58-5
Molecular Formula C4H2BrN3S
Molecular Weight 204.05 g/mol
IUPAC Name 2-bromoimidazo[2,1-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H
Standard InChI Key JFHCFWOCRFEOAG-UHFFFAOYSA-N
SMILES C1=CN2C(=N1)SC(=N2)Br
Canonical SMILES C1=CN2C(=N1)SC(=N2)Br

Introduction

Chemical Properties and Structure

2-Bromoimidazo[2,1-b] thiadiazole exhibits distinctive chemical properties derived from its heterocyclic structure. The compound contains both electron-rich and electron-deficient regions, making it an interesting candidate for various chemical transformations and interactions with biological targets.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of 2-Bromoimidazo[2,1-b] thiadiazole are summarized in the following table:

PropertyValue
Chemical FormulaC₄H₂BrN₃S
Molecular Weight204.05 g/mol
CAS Number1137142-58-5
IUPAC Name2-bromoimidazo[2,1-b] thiadiazole
SMILES NotationC1=CN2C(=N1)SC(=N2)Br
Standard InChIInChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H
InChI KeyJFHCFWOCRFEOAG-UHFFFAOYSA-N
PubChem CID43667923
MDL NumberMFCD12114490
AppearanceNot specified
Storage ConditionRefrigerated

The molecular structure of 2-Bromoimidazo[2,1-b] thiadiazole features a fused heterocyclic system with a bromine atom at position 2. This structural arrangement contributes to its potential reactivity patterns and biological interactions. The compound possesses both aromatic and heteroaromatic characteristics, allowing it to participate in various chemical reactions typical of such systems.

Spectroscopic Properties

The confirmation of the structure of 2-Bromoimidazo[2,1-b] thiadiazole and related compounds typically involves spectroscopic techniques. Although specific spectral data for this exact compound is limited in the provided search results, related imidazo[2,1-b] thiadiazole derivatives have been characterized using methods such as:

  • IR spectroscopy: For detecting characteristic functional group vibrations

  • ¹H-NMR: For analyzing proton environments and confirming the presence of specific structural features

  • Mass spectrometry: For determining molecular weight and fragmentation patterns

These spectroscopic techniques are essential for structure verification and purity assessment of 2-Bromoimidazo[2,1-b] thiadiazole and its derivatives.

Synthesis Methods

The synthesis of 2-Bromoimidazo[2,1-b] thiadiazole can be understood in the context of general synthetic routes for imidazo[2,1-b] thiadiazole derivatives, followed by specific bromination reactions.

General Synthetic Approach

The typical synthetic pathway for imidazo[2,1-b] thiadiazole derivatives involves the formation of a 2-amino-1,3,4-thiadiazole intermediate, followed by cyclization with α-haloketones. Based on the available literature, the synthesis can be outlined as follows:

  • Formation of 2-amino-5-(2-aryl-2H-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles from 2-aryl-2H-1,2,3-triazole-4-carboxylic acids and thiosemicarbazide in the presence of phosphorus oxychloride.

  • Reaction of these thiadiazole intermediates with phenacyl bromides or substituted phenacyl bromides in boiling ethanol to form the imidazo[2,1-b] thiadiazole ring system.

The reaction proceeds through the formation of an iminothiadiazole intermediate, followed by dehydrative cyclization to form the desired fused heterocycle. The disappearance of the NH₂ absorption bands in the IR spectra and the absence of the exchangeable singlets in the ¹H-NMR spectra confirm the formation of the imidazo[2,1-b] thiadiazole structure.

Bromination at Position 2

  • Direct bromination using bromine as the brominating agent

  • Selective functionalization during the cyclization step using appropriately substituted precursors

  • Halogen exchange reactions on pre-formed imidazo[2,1-b] thiadiazole scaffolds

It has been noted in the literature that bromination of imidazo[2,1-b] thiadiazole with bromine can yield 5-bromo derivatives. The confirmation of structure for such brominated compounds involves the disappearance of the H-5 singlet of the imidazole ring in ¹H-NMR spectra, while retaining the triazole proton as singlets at δ 8.41–8.43.

Biological Activities and Applications

Imidazo[2,1-b] thiadiazole derivatives, including brominated variants, exhibit diverse biological activities that make them promising candidates for various pharmaceutical applications.

Antimicrobial Properties

Compounds containing the imidazo[2,1-b] thiadiazole scaffold have demonstrated antimicrobial activities against various pathogens. Some derivatives show activity against microorganisms such as:

  • Staphylococcus aureus (Gram-positive bacteria)

  • Pseudomonas aeruginosa (Gram-negative bacteria)

  • Escherichia coli (Gram-negative bacteria)

  • Candida albicans (fungal pathogen)

Safety AspectInformation
Signal WordWarning
Hazard StatementsH302 - Harmful if swallowed
H315 - Causes skin irritation
H319 - Causes serious eye irritation
H335 - May cause respiratory irritation
Precautionary StatementsP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Storage RecommendationsRefrigerated storage

These safety considerations emphasize the importance of proper handling techniques, including the use of appropriate personal protective equipment and adherence to laboratory safety protocols when working with this compound.

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